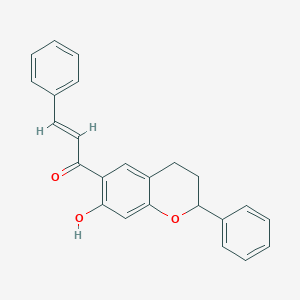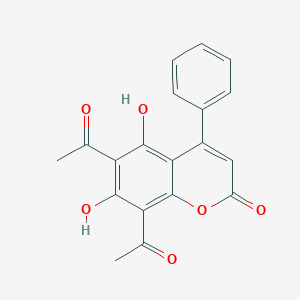
N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide, also known as IQ-1S, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a range of biochemical and physiological effects that make it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide involves its binding to the protein Dishevelled (Dvl), which is a key regulator of the Wnt/β-catenin signaling pathway. By binding to Dvl, N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide prevents the activation of downstream signaling events, leading to the inhibition of the pathway.
Biochemical and Physiological Effects:
In addition to its effects on the Wnt/β-catenin signaling pathway, N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide has been found to have a range of other biochemical and physiological effects. These include the inhibition of cell proliferation and the induction of apoptosis in cancer cells, as well as the promotion of neuronal differentiation and the enhancement of memory formation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide in lab experiments is its specificity for the Wnt/β-catenin signaling pathway. This allows researchers to study the effects of this pathway on various biological processes in a targeted manner. However, one limitation of N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are a number of potential future directions for research on N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway, which could have important implications for the treatment of various diseases. Additionally, further studies are needed to fully understand the range of biochemical and physiological effects of N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide, and to explore its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide involves the reaction of 8-hydroxyquinoline-2-carboxylic acid with isobutyryl chloride and 4-methoxyaniline in the presence of a base catalyst. The resulting compound is then sulfonated to yield the final product, N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide.
Applications De Recherche Scientifique
N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide has been found to have a wide range of applications in scientific research. One of its primary uses is as an inhibitor of the Wnt/β-catenin signaling pathway, which is involved in a variety of cellular processes including cell proliferation, differentiation, and apoptosis. By inhibiting this pathway, N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide can be used to study the effects of Wnt/β-catenin signaling on various biological processes.
Propriétés
Formule moléculaire |
C20H20N2O4S |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-2-methyl-N-quinolin-8-ylsulfonylpropanamide |
InChI |
InChI=1S/C20H20N2O4S/c1-14(2)20(23)22(16-9-11-17(26-3)12-10-16)27(24,25)18-8-4-6-15-7-5-13-21-19(15)18/h4-14H,1-3H3 |
Clé InChI |
ZAQLLAJOAFZIEC-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
SMILES canonique |
CC(C)C(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283985.png)

![1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283988.png)
![2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene](/img/structure/B283990.png)

![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![8-methoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-chromen-2-one](/img/structure/B283993.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B283996.png)
![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline](/img/structure/B284004.png)
![N-isopropyl-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284006.png)
![N-(4-methoxyphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284008.png)